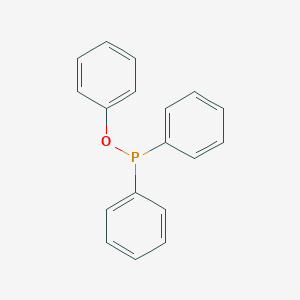

Phenoxydiphenylphosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenoxydiphenylphosphine is a tertiary phosphine derivative that plays a significant role in organometallic chemistry and catalysis. Its unique structural and chemical properties make it a versatile ligand in various chemical reactions.

Synthesis Analysis

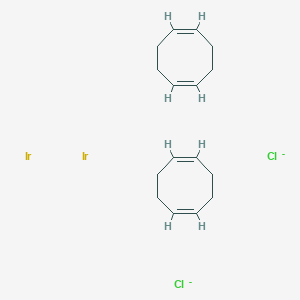

Phenoxydiphenylphosphine derivatives can be synthesized through various methods. For instance, Edwards et al. (1981) detailed the synthesis of tertiary phosphine complexes, including phenoxy derivatives, with uranium and thorium halides (Edwards, Andersen, & Zalkin, 1981). Huang and Zhong (2019) developed a metal-free synthesis of aryltriphenylphosphonium bromides, which can be further processed to obtain arylphenoxydiphenylphosphines (Huang & Zhong, 2019).

Molecular Structure Analysis

The molecular structure of phenoxydiphenylphosphine derivatives can vary. The crystal structure of certain derivatives, such as tetraphenoxy uranium complexes, shows unique geometries and bonding patterns (Edwards et al., 1981). Additionally, the X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine indicates unique structural features, such as the orientation of methoxy groups (Romain et al., 2000).

Chemical Reactions and Properties

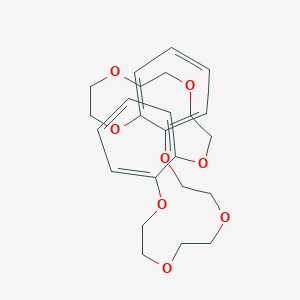

Phenoxydiphenylphosphine participates in various chemical reactions due to its phosphine moiety. Darensbourg et al. (2000) explored the solution and solid-state structures of phosphine adducts of zinc bisphenoxide complexes, highlighting the role of phenoxydiphenylphosphine in CO2/epoxide copolymerization processes (Darensbourg et al., 2000).

Physical Properties Analysis

The physical properties of phenoxydiphenylphosphine derivatives depend on the specific compounds. Kwak et al. (2006) synthesized novel polyimides using a specific phenoxydiphenylphosphine derivative, revealing high glass-transition temperatures and excellent thermal stability (Kwak, Yeon, & Yoon, 2006).

Chemical Properties Analysis

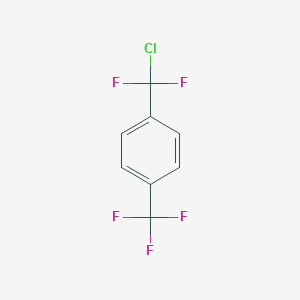

The chemical properties of phenoxydiphenylphosphine are influenced by its functional groups and molecular structure. For example, the mass spectra of phenoxaphosphine derivatives, a related class, show unique fragmentation patterns under electron impact (Granoth et al., 1970).

Applications De Recherche Scientifique

Synthesis and Functionalization Techniques

Phenoxydiphenylphosphine serves as a critical component in the synthesis and functionalization of various phosphorus-containing compounds. A detailed study by Sevrain et al. (2017) outlines the versatile applications of phosphonic acids, sharing structural similarities with phosphine derivatives, in diverse fields such as drug development, material science, and analytical chemistry. The review emphasizes the synthesis methodologies of phosphonic acids, which could be analogous to the synthesis and functionalization approaches for phenoxydiphenylphosphine derivatives, highlighting their significance in the preparation of bioactive compounds, bone targeting agents, and hybrid materials (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Bioorthogonal Chemistry

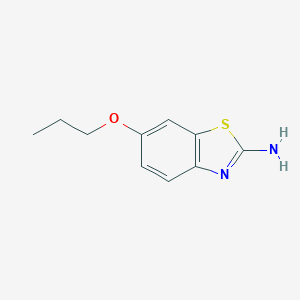

In the realm of bioorthogonal chemistry, phenoxydiphenylphosphine and its analogs find extensive application due to their ability to engage in specific and biocompatible reactions within living systems. Heiss, Dorn, and Prescher (2021) review the advancements in bioorthogonal phosphine chemistry, including the Staudinger ligation and its role in tagging biomolecules for various biological and medical applications. This showcases the compound's utility in enhancing biological research methodologies and developing novel diagnostic and therapeutic tools (Heiss, Dorn, & Prescher, 2021).

Environmental Impact and Analysis

The environmental fate and analysis of phosphine derivatives, including phenoxydiphenylphosphine, have been subjects of considerable research interest. Studies like those by Glindemann et al. (2005) delve into the occurrence of phosphine in various environmental matrices, elucidating the potential atmospheric implications of phosphine emissions and its role in the phosphorus cycle. Such research underscores the importance of understanding and monitoring the environmental presence and impact of phosphine compounds, including phenoxydiphenylphosphine, to ensure ecological safety and compliance with environmental regulations (Glindemann, Edwards, Liu, & Kuschk, 2005).

Detection and Diagnostic Methods

The development of detection and diagnostic methods for phosphine and its derivatives highlights the need for sensitive and accurate analytical techniques in environmental and toxicological studies. Mohammadinejad et al. (2021) provide a comprehensive review of quantitative and qualitative methods for detecting metal phosphides and phosphine gas, emphasizing the advancements in gas chromatography and colorimetric methods. These detection strategies are crucial for the effective clinical treatment of poisoning cases and environmental monitoring of phosphine-related compounds (Mohammadinejad, Salimiyan Rizi, Oskuee, Aryan, Meshkat, Ulianas, & Rezayi, 2021).

Propriétés

IUPAC Name |

phenoxy(diphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDNYUVJHQABBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468332 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenoxydiphenylphosphine | |

CAS RN |

13360-92-4 |

Source

|

| Record name | Phenoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.